molecular formula C12H16N2O2 B13144576 tert-Butyl 2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate

tert-Butyl 2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate

Cat. No.: B13144576
M. Wt: 220.27 g/mol
InChI Key: DUTUAWHTUMQUJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate: is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceutical agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate typically involves the protection of the amino group, followed by alkylation and acylation reactions. One common method includes the reaction of 2,3-dihydro-1H-benzo[d]imidazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction may produce benzimidazole-2-carboxylate esters.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate is used as an intermediate in the synthesis of more complex benzimidazole derivatives. It serves as a building block for the development of new compounds with potential biological activities .

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Benzimidazole derivatives are known to exhibit antiviral, anticancer, and antimicrobial activities, making them valuable in the development of new therapeutic agents .

Medicine: In medicine, benzimidazole derivatives, including this compound, are explored for their potential use in treating various diseases. They are investigated for their ability to inhibit enzymes, modulate receptors, and interact with DNA .

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various synthetic processes .

Mechanism of Action

The mechanism of action of tert-Butyl 2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate involves its interaction with specific molecular targets. Benzimidazole derivatives are known to bind to enzymes and receptors, inhibiting their activity. This compound may exert its effects by:

Comparison with Similar Compounds

Uniqueness: tert-Butyl 2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate is unique due to its specific tert-butyl group, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl group can enhance the compound’s stability and solubility, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

tert-butyl 2,3-dihydrobenzimidazole-1-carboxylate

InChI

InChI=1S/C12H16N2O2/c1-12(2,3)16-11(15)14-8-13-9-6-4-5-7-10(9)14/h4-7,13H,8H2,1-3H3

InChI Key

DUTUAWHTUMQUJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CNC2=CC=CC=C21

Origin of Product

United States

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